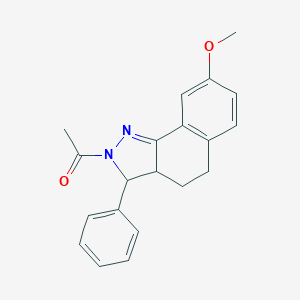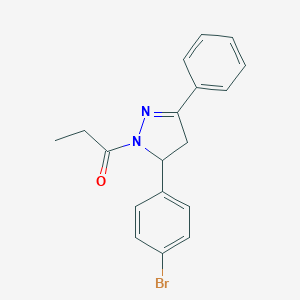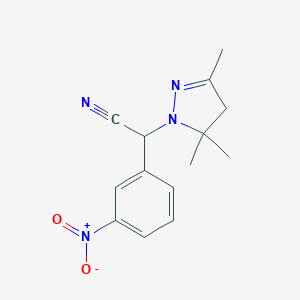![molecular formula C21H28N2O4 B428601 Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 21835-71-2](/img/structure/B428601.png)
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C21H28N2O4 and a molecular weight of 372.468 g/mol . This compound is known for its unique structure, which includes a diethyl ester group, a dimethylamino group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the reaction of 4-(dimethylamino)benzaldehyde with diethyl acetoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other similar compounds, such as:
Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate: This compound has a hydroxyl group instead of a dimethylamino group, leading to different chemical properties and reactivity.
Diethyl 2,6-dimethyl-4-(3-phenoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate: The presence of a phenoxy group in this compound results in different biological activities.
Diethyl 4-(4-methoxycarbonylphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate:
Propiedades
IUPAC Name |
diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-7-26-20(24)17-13(3)22-14(4)18(21(25)27-8-2)19(17)15-9-11-16(12-10-15)23(5)6/h9-12,19,22H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGFPPGBFFWFDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)N(C)C)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(dimethylamino)benzylidene]-7-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428519.png)
![1-[(2-Phenoxyphenyl)diazenyl]-2-naphthol](/img/structure/B428523.png)

![1-[3-(4-Chloro-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B428526.png)
![(2E)-1-(4-methoxyphenyl)-3-[6-[[(2E)-3-(4-methoxyphenyl)-3-oxo-2-(phenylhydrazinylidene)propylidene]amino]hexylimino]-2-(phenylhydrazinylidene)propan-1-one](/img/structure/B428528.png)
![N-methyl-N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]acetamide](/img/structure/B428530.png)
![2-[4-(dimethylamino)benzylidene]-6-methoxy-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B428532.png)
![2-methyl-5-[2-(N-phenylacetamido)ethyl]pyridin-1-ium-1-olate](/img/structure/B428533.png)

![1-Ethyl-6-methyl-2-(2-oxopropyl)pyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B428535.png)
![N-[2-(6-methyl-1-oxidopyridin-3-yl)ethyl]aniline](/img/structure/B428537.png)
![2-(2-Oxo-2-phenylethyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B428538.png)
![4-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B428541.png)
